1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE
Description
1-(1,3-Benzoxazol-2-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]pyrrolidine-2-carboxamide is a pyrrolidine-2-carboxamide derivative featuring a benzoxazole substituent at the 1-position and a cyclohexenylethyl group on the amide nitrogen.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(21-13-12-15-7-2-1-3-8-15)17-10-6-14-23(17)20-22-16-9-4-5-11-18(16)25-20/h4-5,7,9,11,17H,1-3,6,8,10,12-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMBWAMKWOSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamine Alkylation and Hydrogenation
The Stork enamine reaction enables the introduction of cyclohexenyl ethyl groups. Cyclohexanone and ethylenediamine form an enamine intermediate, which undergoes alkylation with chloroacetonitrile or acrylonitrile. Subsequent hydrogenation yields 2-(cyclohex-1-en-1-yl)ethylamine. For example, hydrogenating 1-pyrrolidino-1-cyclohexene with H₂/Pd-C produces N-cyclohexylpyrrolidine, a strategy adaptable to ethylamine synthesis.
Key Conditions :
Carboxylic Acid Activation and Amide Coupling
Pyrrolidine-2-carboxylic acid is protected as a tert-butoxycarbonyl (Boc) derivative, then coupled with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt). For instance, (S)-1-Boc-pyrrolidine-3-carboxylic acid couples with 2-amino-5-formylthiazole in dimethylformamide (DMF) to form amides in 4.6 mmol yields.
Formation of the 1,3-Benzoxazol-2-yl Substituent
The benzoxazole ring is constructed via cyclization of 2-aminophenol derivatives.
Cyclization with Carbonyl Sources
A modified protocol from benzimidazole synthesis applies:
- Coupling : 2-Aminophenol reacts with pyrrolidine-1-carbonyl chloride in DMF, forming an intermediate urea.
- Cyclization : Refluxing in acetic acid eliminates water, yielding the benzoxazole ring.
Optimization :
Direct Substitution on Pyrrolidine
Pyrrolidine’s nitrogen is functionalized using 2-chlorobenzoxazole under basic conditions (e.g., K₂CO₃ in acetonitrile). This method mirrors Mitsunobu reactions but requires stringent anhydrous conditions.
Synthesis of the 2-(Cyclohex-1-en-1-yl)ethylamine Moiety
Enamine-Based Routes
Cyclohexanone and ethylenediamine form an enamine, which is alkylated with acrylonitrile. Hydrogenation (H₂, Pd/C) reduces the nitrile to an amine, yielding 2-(cyclohex-1-en-1-yl)ethylamine.
Data from Analogous Reactions :
| Step | Conditions | Yield |
|---|---|---|
| Enamine formation | Toluene, reflux, 5–10h | 34% |
| Hydrogenation | H₂, Pd/C, 50°C | 94% |
Grignard and Gabriel Synthesis
Cyclohexene oxide reacts with ethylmagnesium bromide to form 2-(cyclohex-1-en-1-yl)ethanol, which is converted to the amine via Gabriel synthesis (phthalimide substitution followed by hydrazinolysis).
Final Coupling and Amidation Steps
The pyrrolidine-2-carboxylic acid is activated as an acid chloride (SOCl₂) or mixed anhydride, then coupled with 2-(cyclohex-1-en-1-yl)ethylamine.
Critical Parameters :
Analytical Characterization and Optimization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclohexene ring to form epoxides or diols.
Reduction: Reduction of the benzoxazole ring can lead to the formation of benzoxazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH4 (Sodium borohydride).
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzoxazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoxazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The cyclohexene ring may enhance the compound’s binding affinity through hydrophobic interactions. The pyrrolidine carboxamide group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(1,3-Benzoxazol-2-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]pyrrolidine-2-carboxamide and Analogs
Pharmacological Implications
- Benzoxazole vs. Thiazole/Isoxazole : The benzoxazole group in the target compound may offer stronger π-π stacking compared to thiazole or isoxazole in Examples 157–159, but with reduced metabolic stability due to the oxygen atom’s electronegativity .
- Stereochemical Considerations : The (2S,4R) configuration in Examples 157–159 is critical for their bioactivity (e.g., protease inhibition). The target compound’s unspecified stereochemistry could limit direct pharmacological comparisons .
- Salt Forms : The hydrochloride salt of CAS 162760-96-5 enhances aqueous solubility, a feature absent in the target compound and patent examples .
Biological Activity
The compound 1-(1,3-benzoxazol-2-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]pyrrolidine-2-carboxamide (CAS Number: 2093851-96-6) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a benzoxazole moiety, a pyrrolidine ring, and a cyclohexene substituent, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 300.41 g/mol.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study involving derivatives of 3-(2-benzoxazol-5-yl)alanine, it was found that certain compounds displayed selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 50 µg/mL |
| Compound B | Candida albicans | 30 µg/mL |
| Compound C | Escherichia coli | Not active |
Anticancer Activity
Benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Studies have shown that certain compounds can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, compounds derived from benzoxazole have demonstrated efficacy against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .
Case Study: Cytotoxicity Against Cancer Cells
A study conducted on a series of benzoxazole derivatives revealed that the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of oxidative stress |
| A549 | 15 | Mitochondrial dysfunction |
| PC3 | 20 | Apoptosis via caspase activation |
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is influenced by their structural components. Modifications in substituents can enhance or diminish their efficacy. For example, the introduction of electron-donating groups has been associated with increased antibacterial activity .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(1,3-Benzoxazol-2-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]pyrrolidine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions integrating heterocyclic precursors. For example, coupling a benzoxazole-containing pyrrolidine intermediate with a cyclohexene-based ethylamine derivative via amide bond formation. Critical steps include:
- Precursor Activation : Use coupling agents like EDCI/HOBt for carboxamide formation.
- Reaction Monitoring : Thin-layer chromatography (TLC) to track reaction progress and ensure intermediate purity .
- Purification : Column chromatography or recrystallization to isolate the final compound.
- Reference : Similar protocols for heterocyclic amides are detailed in and .
Q. How can researchers confirm the compound’s structural integrity and purity?
- Methodological Answer : Employ spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.
- HPLC : Purity assessment (>95% recommended for biological assays) .
- Reference : emphasizes NMR and MS for structural validation.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent, catalyst). For instance:
- Factorial Design : Test combinations of solvents (DMF vs. THF) and bases (K₂CO₃ vs. Et₃N).
- Response Surface Methodology : Model interactions between parameters to identify optimal conditions .
- Reference : highlights statistical optimization in chemical synthesis.
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine in vitro and in silico approaches:
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases).
- Molecular Docking : Predict binding modes using software like AutoDock or Schrödinger.
- Cellular Pathway Analysis : RNA sequencing or phosphoproteomics to identify affected pathways .
- Reference : and discuss mechanistic frameworks.
Q. How should researchers address contradictory results in biological activity data?
- Methodological Answer :
- Reproducibility Checks : Replicate assays across multiple labs or cell lines.
- Meta-Analysis : Statistically aggregate data from independent studies to identify trends.
- Contextual Variables : Control factors like cell passage number, serum concentration, or compound solubility .
- Reference : emphasizes experimental replication and data harmonization.
Q. What approaches are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., benzoxazole to benzothiazole) and test activity.
- Pharmacophore Mapping : Identify critical functional groups using 3D-QSAR models.
- In Vivo Validation : Prioritize analogs with improved potency/selectivity for pharmacokinetic studies .
- Reference : and provide SAR case studies for related compounds.
Q. How can computational modeling enhance understanding of this compound’s properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to forecast bioavailability and toxicity.
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over time.
- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO/LUMO) to predict reactivity .
- Reference : and discuss computational frameworks in chemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
